molecular formula C48H69N15O14S2 B612326 [Arg8]Vasopressin TFA CAS No. 129979-57-3

[Arg8]Vasopressin TFA

Cat. No.: B612326
CAS No.: 129979-57-3
M. Wt: 1144.3 g/mol
InChI Key: ZHFGXNMADRRGQP-HPILINOVSA-N
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Mechanism of Action

Target of Action

[Arg8]Vasopressin TFA, also known as Antidiuretic hormone (ADH) or Arginine vasopressin (AVP), primarily targets the Vasopressin V2 receptor (V2R) . This receptor is a G protein-coupled receptor that is strongly internalized in response to AVP . It also interacts with other vasopressin receptors such as V1aR and V1bR .

Mode of Action

The interaction of this compound with its targets results in a series of physiological changes. It acts as a neurotransmitter at synapses in the brain, increasing intracellular calcium concentrations . The binding of this compound to V2R leads to the activation of the Gs family, inducing cAMP accumulation . This interaction results in the displacement of aquaporin 2 from vesicles to the apical membranes of principal cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the water reabsorption pathway in the kidneys. This is achieved through the activation of the V2R, which leads to an increase in water permeability along the renal collecting duct via aquaporin 2 . This action of vasopressin on the water permeability of renal tubules is a short-term control mechanism. In the long term, vasopressin affects gene expression and the levels of aquaporins types 2, 3, and 4 in epithelial cells .

Pharmacokinetics

It is known that this compound is an antidiuretic hormone found in most mammalian species . More research is needed to provide a detailed outline of its ADME properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in maintaining body fluid homeostasis. It increases water permeability in renal tubules, leading to increased water reabsorption . This results in the concentration of urine and a decrease in urine volume. At the cellular level, this compound increases intracellular calcium concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the body’s water balance, regulated by vasopressin, can be affected by hydration status . Additionally, various conditions affecting platelets may also affect AVP levels . .

Biochemical Analysis

Biochemical Properties

[Arg8]Vasopressin TFA plays a crucial role in biochemical reactions by interacting with specific receptors and enzymes. It primarily binds to vasopressin receptors, including V1a, V1b, and V2 receptors. These interactions lead to various physiological responses such as vasoconstriction, water reabsorption, and modulation of central nervous system functions . The binding of this compound to these receptors activates intracellular signaling pathways, including the adenylate cyclase system, which increases cyclic AMP levels .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In renal cells, it promotes water reabsorption by increasing the permeability of the collecting ducts through the translocation of aquaporin-2 to the apical membrane . In vascular smooth muscle cells, it induces vasoconstriction by activating V1a receptors, leading to increased intracellular calcium levels . Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of transcription factors and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors and subsequent activation of intracellular signaling pathways. Upon binding to V2 receptors in renal cells, it triggers the activation of adenylate cyclase, leading to increased cyclic AMP levels and activation of protein kinase A. This results in the phosphorylation and translocation of aquaporin-2 to the apical membrane, enhancing water reabsorption . In vascular smooth muscle cells, this compound binds to V1a receptors, activating phospholipase C and increasing intracellular calcium levels, which promotes vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability of the compound is influenced by factors such as temperature and pH. It has been observed that this compound remains stable at -20°C for extended periods . Its degradation can occur at higher temperatures or in the presence of proteolytic enzymes. Long-term exposure to this compound in in vitro studies has shown sustained effects on cellular function, including prolonged water reabsorption and vasoconstriction .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Low doses of the compound have been shown to enhance water reabsorption and improve renal function in animal models of diabetes insipidus . High doses can lead to adverse effects such as hypertension and reduced blood flow to vital organs . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as phosphodiesterases, which regulate cyclic AMP levels, and protein kinases, which mediate phosphorylation events . These interactions influence metabolic flux and the levels of metabolites involved in cellular processes. Additionally, this compound can modulate the activity of enzymes involved in glucose and lipid metabolism, further impacting cellular energy balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In renal cells, it is transported to the apical membrane through vesicular trafficking mechanisms . In the central nervous system, this compound is distributed to various brain regions, where it acts as a neurotransmitter and modulates neuronal activity . The localization and accumulation of this compound in specific tissues are crucial for its physiological effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. In renal cells, it is primarily localized to the apical membrane of the collecting ducts, where it facilitates water reabsorption . In neuronal cells, this compound is localized to synaptic vesicles and dendrites, where it modulates synaptic transmission and plasticity . The targeting signals and post-translational modifications of this compound play a crucial role in directing it to specific subcellular compartments.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [Arg8]Vasopressin TFA involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Cys(Trt)-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Gly-OH", "Fmoc-Asn(Trt)-OH", "Trifluoroacetic acid (TFA)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Dichloromethane (DCM)", "Diethyl ether", "Triisopropylsilane (TIS)", "Hydroxybenzotriazole (HOBt)", "O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate (HBTU)", "N-Methylmorpholine (NMM)", "Piperidine", "Ethanedithiol (EDT)", "Trifluoroacetic acid (TFA) in water" ], "Reaction": [ "1. Fmoc-Arg(Pbf)-OH is coupled to Wang resin using HOBt/HBTU/DIPEA in DMF.", "2. Fmoc group is removed using 20% piperidine in DMF.", "3. Fmoc-Val-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "4. Fmoc group is removed using 20% piperidine in DMF.", "5. Fmoc-Cys(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "6. Fmoc group is removed using 20% piperidine in DMF.", "7. Fmoc-Tyr(tBu)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "8. Fmoc group is removed using 20% piperidine in DMF.", "9. Fmoc-Pro-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "10. Fmoc group is removed using 20% piperidine in DMF.", "11. Fmoc-Gly-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "12. Fmoc group is removed using 20% piperidine in DMF.", "13. Fmoc-Asn(Trt)-OH is coupled to the resin using HOBt/HBTU/DIPEA in DMF.", "14. Fmoc group is removed using 20% piperidine in DMF.", "15. The peptide resin is treated with EDT/TIS/DCM to remove the Trt protecting group from Cys.", "16. The peptide resin is treated with TFA/DCM/TIS/H2O to cleave the peptide from the resin and remove all protecting groups.", "17. The crude peptide is purified using preparative HPLC.", "18. The purified peptide is lyophilized to obtain [Arg8]Vasopressin TFA." ] }

CAS No.

129979-57-3

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-HPILINOVSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

SMILES

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Purity

98%

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Arg8]Vasopressin TFA
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[Arg8]Vasopressin TFA
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[Arg8]Vasopressin TFA
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[Arg8]Vasopressin TFA

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